molecular formula C15H15NO3 B12121975 Methyl 6-(3-methoxyphenyl)-2-methylnicotinate

Methyl 6-(3-methoxyphenyl)-2-methylnicotinate

Cat. No.: B12121975
M. Wt: 257.28 g/mol
InChI Key: DTVICLQXVDESJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(3-methoxyphenyl)-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a 3-methoxyphenyl group at position 6 and a methyl ester at position 2. The 3-methoxyphenyl substituent contributes to its electronic and steric profile, influencing solubility, reactivity, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 6-(3-methoxyphenyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-10-13(15(17)19-3)7-8-14(16-10)11-5-4-6-12(9-11)18-2/h4-9H,1-3H3

InChI Key

DTVICLQXVDESJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Cross-Coupling Strategies

The 3-methoxyphenyl group can be introduced via palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between a halogenated nicotinate intermediate and 3-methoxyphenylboronic acid is a viable route. For example, PubMed ID 11767084 highlights regioselective amination of 2,6-dichloro-3-trifluoromethylpyridine, demonstrating the feasibility of modifying pyridine rings at specific positions. Applying this methodology:

  • Halogenation : Brominate methyl 2-methylnicotinate at position 6 using N-bromosuccinimide (NBS) under radical conditions.

  • Coupling : React the 6-bromo intermediate with 3-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture.

StepReagents/ConditionsYield (Expected)Source
BrominationNBS, AIBN, CCl₄, reflux60–75%Analogous to
Suzuki CouplingPd(PPh₃)₄, 3-MeO-PhB(OH)₂, K₂CO₃, 80°C50–65%

Nucleophilic Aromatic Substitution

Alternatively, nucleophilic displacement of a leaving group (e.g., nitro or sulfonate) at position 6 with a 3-methoxyphenyl nucleophile could be explored. However, the electron-deficient nature of the pyridine ring may necessitate activating groups or harsh conditions.

Esterification and Functional Group Interconversion

Direct Esterification

If the carboxylic acid precursor is synthesized, esterification can be achieved using methanol under acidic conditions. Ambeed.com protocols for methyl 6-methylnicotinate reduction (e.g., using LiAlH₄ in THF at −78°C) suggest that ester groups remain stable under non-aqueous, low-temperature conditions, enabling orthogonal functionalization of other positions.

Transesterification

For intermediates with alternative ester protections (e.g., ethyl or benzyl), transesterification with methanol in the presence of a catalyst like Ti(OiPr)₄ could furnish the methyl ester.

Challenges and Optimization Considerations

  • Regioselectivity : Ensuring substitution occurs exclusively at position 6 requires careful control of directing groups. The 3-carbomethoxy group in nicotinates acts as a meta-director, favoring functionalization at position 6.

  • Side Reactions : Over-oxidation during nitric acid treatment may degrade the pyridine ring. Distilling off nitric acid continuously minimizes this risk.

  • Purification : Fractional distillation or silica gel chromatography (as in Ambeed.com’s 62% yield reduction) is critical for isolating the target ester from byproducts like isocinchomeronic acid diester.

Alternative Routes via β-Keto Esters

Ring-forming reactions using β-keto esters offer another pathway. For example, condensing 3-methoxyphenylacetone with methyl acetoacetate and ammonium acetate under Hantzsch pyridine synthesis conditions could yield the desired trisubstituted pyridine. However, this method may lack regiocontrol, necessitating advanced catalysts or templates.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(3-methoxyphenyl)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

Chemical Synthesis

The synthesis of Methyl 6-(3-methoxyphenyl)-2-methylnicotinate typically involves several steps that enhance its yield and purity. For instance, recent studies have utilized microwave-assisted techniques to achieve regioselective methoxylation and esterification, which are crucial for producing high-quality derivatives of nicotinic acid . The application of flow chemistry in these processes has also been reported to improve reaction efficiency and product consistency.

Chemistry

  • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It is often used to create more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Synthesis of Substituted Pyridines : The compound is involved in the synthesis of various substituted pyridines through methodologies that include ring cleavage reactions and condensation processes .

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through its interaction with specific molecular targets involved in tumor growth regulation. For example, it may act on pathways related to the orphan nuclear receptor Nur77, which is implicated in cancer progression .

Medicine

  • Therapeutic Agent : Ongoing research is exploring its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases. The compound's ability to modulate biological pathways positions it as a promising candidate for drug development .
  • Neuroprotective Effects : There is evidence suggesting that this compound may exert neuroprotective effects by acting on nicotinic acetylcholine receptors, which are crucial for neurotransmission and cognitive functions.

Data Tables

Application Area Description Potential Benefits
ChemistryBuilding block for organic synthesisFacilitates the creation of complex molecules
BiologyAntimicrobial and anticancer propertiesPotential new treatments for infections and cancer
MedicineTherapeutic applicationsCould lead to novel drugs targeting specific diseases

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This highlights its potential role in cancer therapy development .
  • Neuroprotection Trials : Experimental models showed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative disease treatment strategies .

Mechanism of Action

The mechanism of action of Methyl 6-(3-methoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-(3-methoxyphenyl)-2-methylnicotinate with structurally analogous nicotinate derivatives, highlighting key differences in substituents, molecular properties, and synthetic routes:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Synthetic Route
This compound - 3-Methoxyphenyl (C6)
- Methyl ester (C2)
C15H15NO3 265.29 Enhanced electron density due to methoxy group; potential for hydrogen bonding Likely involves DMF-DMA-mediated condensation and esterification
Ethyl 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate - 6-Methoxynaphthyl (C6)
- Methyl (C2)
C19H19NO3 309.36 Increased lipophilicity from naphthyl group; applications in anti-inflammatory agents Condensation of acetonaphthone with DMF-DMA, followed by cyclization
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate - Pyridin-3-yl (C2)
- Trifluoromethyl (C6)
C13H9F3N2O2 294.22 High metabolic stability due to CF3 group; used in agrochemicals Multi-step synthesis involving trifluoromethylation and esterification
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate - 2-(Trifluoromethoxy)phenyl (C6) C14H10F3NO3 297.23 Electron-withdrawing CF3O group enhances oxidative stability Suzuki coupling or direct fluorination
Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]nicotinate - CN (C5)
- 3-CF3-phenoxy (C6)
C16H11F3N2O3 336.27 Dual functionality (CN and CF3); applications in kinase inhibitors Nucleophilic substitution and cyano-group introduction

Key Insights from Comparison :

Electron-Withdrawing Groups: Compounds with CF3 or CN substituents (e.g., ) exhibit higher metabolic stability and resistance to oxidation, making them suitable for pharmaceutical applications.

Steric and Lipophilic Considerations :

  • The naphthyl substituent in Ethyl 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate contributes to greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the phenyl-substituted target compound .

Synthetic Flexibility :

  • The target compound’s synthesis likely parallels methods used for Ethyl 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate, employing DMF-DMA for enamine formation followed by cyclization . In contrast, trifluoromethylated derivatives require specialized fluorination steps .

Spectroscopic Differentiation :

  • $ ^1H $-NMR of Methyl 6-(1-acetamido-2-methylpropyl)-2-methylnicotinate (a related compound) reveals distinct peaks for methyl groups (δ 2.72–3.91 ppm) and aromatic protons (δ 7.06–8.65 ppm) , which would differ in the target compound due to the absence of acetamido and naphthyl groups.

Biological Activity

Methyl 6-(3-methoxyphenyl)-2-methylnicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=CN(C(=C1)C)C=C(C=C2)C=C2OC

Synthesis

This compound can be synthesized through various methods, including the reaction of 3-methoxyphenylacetic acid with methyl nicotinate under appropriate conditions. The synthesis typically involves the use of coupling agents and specific solvents to optimize yield.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicate that the compound induces apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, one study demonstrated that the compound reduced cell viability in human leukemia cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound showed inhibition zones ranging from 12 to 20 mm, indicating moderate to strong antibacterial activity .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress: It may induce oxidative stress in cells, leading to apoptosis.
  • Interaction with DNA: The compound has shown potential in binding to DNA, disrupting replication processes in cancer cells .

Case Studies

  • Study on Anticancer Activity:
    • Objective: To evaluate the effect of this compound on human leukemia cells.
    • Methodology: Cells were treated with varying concentrations (0-50 µM) for 24-72 hours.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
  • Antimicrobial Efficacy Study:
    • Objective: To assess the antimicrobial properties against selected bacterial strains.
    • Methodology: Disc diffusion method was employed using various concentrations of the compound.
    • Results: The compound exhibited notable inhibition against E. coli and S. aureus, with maximum inhibition at higher concentrations (≥100 µg/disc).

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µM)Observed Effect
AnticancerHuman leukemia cells10~50% reduction in viability
AntimicrobialE. coli≥100Inhibition zone: 15 mm
AntimicrobialS. aureus≥100Inhibition zone: 20 mm

Q & A

Q. What are the established synthetic routes for Methyl 6-(3-methoxyphenyl)-2-methylnicotinate, and what are key optimization considerations?

A common approach involves condensation reactions using hydrazine hydrate and substituted isocyanates/isothiocyanates, adapted from methods for structurally similar nicotinate derivatives . Key steps include refluxing intermediates (e.g., (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one) with ethyl acetoacetate under acidic conditions to form the pyridine core. Optimization focuses on reaction time, temperature (e.g., acetic acid/ammonium acetate mixtures at 100–120°C), and stoichiometric ratios to minimize side products like unreacted hydrazides. Purity is typically verified via HPLC (>98%) and structural confirmation via 1H^{1}\text{H}-/13C^{13}\text{C}-NMR and HRMS .

Q. How is this compound characterized spectroscopically, and what are critical spectral markers?

Key spectral features include:

  • 1H^{1}\text{H}-NMR : Distinct singlets for methyl groups on the pyridine (e.g., δ 2.72 ppm) and methoxyphenyl (δ 3.91 ppm) moieties. Aromatic protons appear as multiplet clusters between δ 7.06–8.65 ppm, with downfield shifts for hydrogen-bonded NH groups (δ 8.38–10.35 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ with <3 ppm error) confirms molecular formula integrity .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved using SHELX software?

For crystals with twinning or disorder, SHELXL employs restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. For example, in related nicotinate derivatives, partial occupancy refinement and hydrogen-bonding constraints (e.g., D-H⋯A distances) improve convergence. High-resolution data (>0.8 Å) is critical, and the use of the TWIN/BASF commands in SHELXL helps address twinning . Validation tools like Rint_{\text{int}} and CCweak_{\text{weak}} ensure model reliability .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound analogs, and how do they influence stability?

Graph set analysis (e.g., Etter’s formalism) reveals recurring motifs such as R22_2^2(8) rings formed via N-H⋯O=C interactions between the nicotinamide carbonyl and adjacent NH groups. The methoxyphenyl substituent participates in weak C-H⋯π interactions (3.0–3.5 Å), stabilizing layered packing. These interactions are temperature-sensitive, affecting polymorphic transitions observed in DSC studies .

Q. How do electronic effects of the 3-methoxyphenyl group influence the reactivity of this compound in nucleophilic substitutions?

The electron-donating methoxy group enhances resonance stabilization of the pyridine ring, reducing electrophilicity at the C-2 methyl position. This is evidenced by slower reaction kinetics in SN2 substitutions compared to non-methoxy analogs (e.g., rate constants kobsk_{\text{obs}} reduced by ~40% in DMSO/water systems). Computational studies (DFT) correlate this with increased LUMO energy (+1.2 eV) at the reactive site .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to validate purity and polymorphism?

Discrepancies (e.g., 145–152°C ranges) may arise from polymorphic forms or solvent inclusion. Use DSC to identify endothermic peaks (ΔH fusion ~25–30 J/g) and PXRD to distinguish crystalline phases. Recrystallization from aprotic solvents (e.g., acetonitrile) yields Form I (monoclinic, P21_1/c), while THF produces Form II (orthorhombic, Pbca) .

Q. Conflicting bioactivity data for structurally similar compounds: What methodological factors contribute to variability?

Variations in IC50_{50} values (e.g., ±15% for kinase inhibitors) often stem from assay conditions:

  • ATP concentration : Higher [ATP] (1 mM vs. 10 µM) reduces apparent potency due to competitive binding.
  • Protein batch : Variations in kinase purity (e.g., His-tag cleavage efficiency) alter binding kinetics. Standardize assays using recombinant proteins with >95% purity and fixed [ATP] (e.g., 100 µM) .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis for reduced reaction times (30 min vs. 6 h conventional) and improved yield (85% vs. 65%) .
  • Crystallography : For twinned crystals, collect data at multiple wavelengths (e.g., synchrotron sources) to enhance redundancy and refine against merged datasets .
  • Computational Modeling : Use B3LYP/6-311+G(d,p) for accurate HOMO/LUMO predictions, validated against cyclic voltammetry data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.